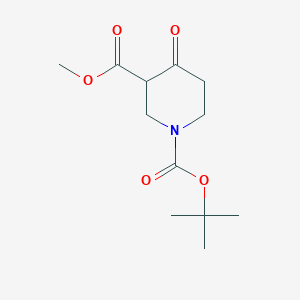
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves a series of chemical transformations starting from readily available reagents. An efficient approach reported by Chen Xin-zhi (2011) involves starting from 4-methylpyridinium and proceeding through SN2 substitution, borohydride reduction, oxidation, and acylation steps to achieve the target compound with a total yield of 80.2%. This method is highlighted for its simplicity, ease of obtaining raw materials, and suitability for industrial scale-up (Chen Xin-zhi, 2011).
Molecular Structure Analysis
X-ray studies have provided insights into the molecular structure of related tert-butyl 4-oxopiperidine derivatives. For example, Didierjean et al. (2004) described the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing the axial orientation of the isobutyl side chain and the presence of strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean, C., Marin, J., Wenger, E., Briand, J., Aubry, A., & Guichard, G., 2004).
Chemical Reactions and Properties
Chemical reactions involving 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate span from stereoselective syntheses to allylation reactions. Moskalenko et al. (2014) demonstrated its reactivity in the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, showcasing its versatility as a synthon for preparing diverse piperidine derivatives (Moskalenko, A. I., & Boev, V., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis of Protein Tyrosine Kinase Inhibitors : It serves as an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis method for this compound, involving steps like SN2 substitution and borohydride reduction, has been proposed (Chen Xin-zhi, 2011).
Stereoselective Syntheses : It's used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives. These processes involve reactions like L-selectride in anhydrous tetrahydrofuran, followed by the Mitsunobu reaction (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).
Synthesis of Piperidine Derivatives : It's involved in the reaction leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, significant for synthesizing N-Boc piperidine derivatives fused with oxygen heterocycles (A. I. Moskalenko, V. Boev, 2014).
Applications in Schiff Base Synthesis : It is used in synthesizing Schiff base compounds, which are further characterized using techniques like FTIR and NMR spectroscopy. These compounds have significance in structural chemistry (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).
Development of Anticancer Drugs : This compound is an important intermediate in the synthesis of small molecule anticancer drugs. Methods have been developed for its synthesis from commercially available materials, highlighting its role in pharmaceutical research (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWUTYLVFYVXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460968 | |
| Record name | 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
CAS RN |
161491-24-3 | |
| Record name | 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

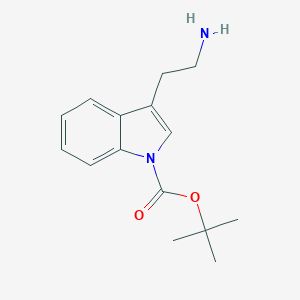
![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)
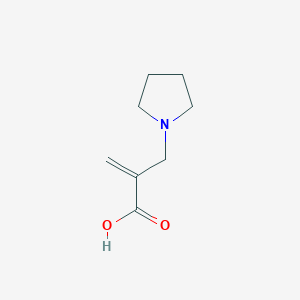

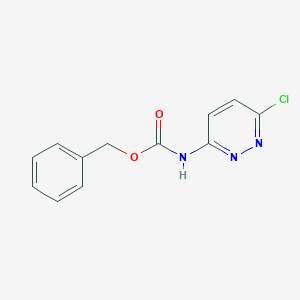
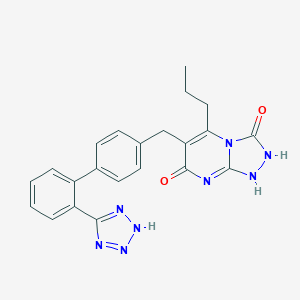
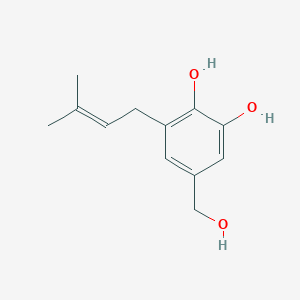
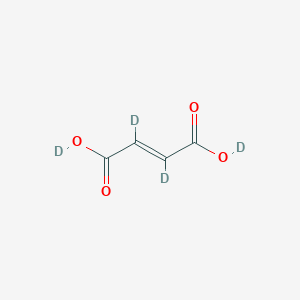

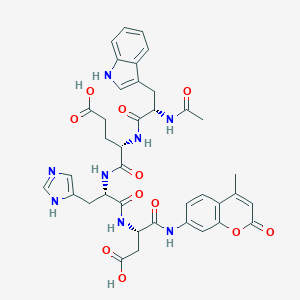
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
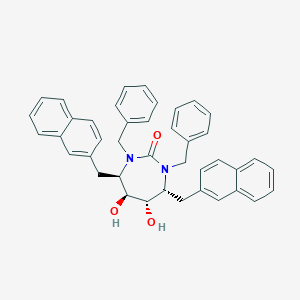
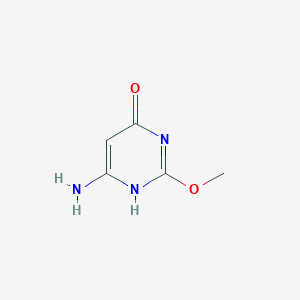
![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)